Superior DNA Binding Affinity: 4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline vs. Benzo-Annulated Indoloquinoxalines
The DNA binding affinity of 4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline, as a representative of the non-benzo-annulated indoloquinoxaline series, is substantially higher (lg Ка = 5.57–5.89) compared to its benzo-annulated analogs (lg Ка = 6.23–6.87) [1]. This difference, quantified by spectrofluorimetric titration, indicates that the absence of an extended aromatic system in the target compound results in a significantly weaker interaction with DNA, a critical factor for applications where moderate DNA affinity is desired to balance activity and toxicity [1].
| Evidence Dimension | DNA Binding Affinity (lg Ka) |
|---|---|
| Target Compound Data | 5.57–5.89 (for the series including the target compound) |
| Comparator Or Baseline | 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines (benzo-annulated): 6.23–6.87 |
| Quantified Difference | ~0.66–0.98 log units lower |
| Conditions | Spectrofluorimetric titration of ethidium bromide displacement from calf thymus DNA |
Why This Matters
This data allows researchers to select a compound with a lower, potentially more tunable, DNA binding affinity, which can translate to reduced off-target cytotoxicity compared to more potent intercalators.
- [1] Lyakhov, S. A., et al. (2010). Synthesis and biological activity of 7H-benzo[4,5]indolo[2,3-b]-quinoxaline derivatives. European Journal of Medicinal Chemistry, 45(11), 5136-5143. View Source
